2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro-
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Overview
Description
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- typically involves the reaction of 2-aminobenzothiazole with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium metabisulfite . The reaction conditions include maintaining a temperature range of 60-80°C and using a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in inhibiting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes like BCL-2, which are involved in the regulation of apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, 1-(2-benzothiazolyl)-
- 2-Propanone, 1-(4-hydroxy-2-benzothiazolyl)-
- 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-
Uniqueness
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
Properties
CAS No. |
62693-26-9 |
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Molecular Formula |
C10H6F3NOS |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2 |
InChI Key |
NLHUDQAMKLHHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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